molecular formula C18H26ClN3O2 B11415080 2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one

2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one

Cat. No.: B11415080
M. Wt: 351.9 g/mol
InChI Key: BKTINCZMTSGLMM-UHFFFAOYSA-N
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Description

2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach starts with the preparation of adamantane derivatives, which are then subjected to various chemical reactions to introduce the desired functional groups. For example, the preparation of 3-amino-1-adamantanol involves nitration of amantadine followed by hydroxylation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one involves interaction with specific molecular targets. For example, similar compounds like amantadine exert their effects by increasing the release of dopamine and inhibiting its uptake . This compound may also interact with other pathways, such as NMDA receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Adamantan-1-YL)-4-chloro-5-[(3-methoxypropyl)amino]-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

2-(1-adamantyl)-4-chloro-5-(3-methoxypropylamino)pyridazin-3-one

InChI

InChI=1S/C18H26ClN3O2/c1-24-4-2-3-20-15-11-21-22(17(23)16(15)19)18-8-12-5-13(9-18)7-14(6-12)10-18/h11-14,20H,2-10H2,1H3

InChI Key

BKTINCZMTSGLMM-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C(C(=O)N(N=C1)C23CC4CC(C2)CC(C4)C3)Cl

Origin of Product

United States

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